molecular formula C14H18N4OS B2927239 2,4-dimethyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)thiazole-5-carboxamide CAS No. 2034546-36-4

2,4-dimethyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)thiazole-5-carboxamide

Cat. No.: B2927239
CAS No.: 2034546-36-4
M. Wt: 290.39
InChI Key: BBBJSPROFBTGDM-UHFFFAOYSA-N
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Description

This compound features a thiazole-5-carboxamide core substituted with methyl groups at positions 2 and 2. Such scaffolds are often explored for kinase inhibition or metabolic regulation due to their heterocyclic frameworks .

Properties

IUPAC Name

2,4-dimethyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4OS/c1-9-13(20-10(2)17-9)14(19)15-7-11-8-16-18-6-4-3-5-12(11)18/h8H,3-7H2,1-2H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBBJSPROFBTGDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)NCC2=C3CCCCN3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of this compound is currently unknown. The compound is part of a unique collection of chemicals provided to early discovery researchers

Biochemical Pathways

The compound is part of a class of nitrogen-containing heterocycles, which are structural elements of natural products and pharmaceutically active compounds. These compounds often interact with various biochemical pathways, but the specific pathways affected by this compound require further investigation.

Biological Activity

The compound 2,4-dimethyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)thiazole-5-carboxamide is a member of the thiazole and pyrazolo[1,5-a]pyridine families, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that combines a thiazole moiety with a tetrahydropyrazolo[1,5-a]pyridine. Its chemical properties are significant in determining its biological activity. The molecular formula is C13H17N3OC_{13}H_{17}N_3O, and it possesses unique functional groups that contribute to its interaction with biological targets.

The biological activity of 2,4-dimethyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)thiazole-5-carboxamide is primarily mediated through its interactions with specific enzymes and receptors. The pyrazolo[1,5-a]pyridine core is known to inhibit various enzymes involved in inflammatory pathways and cell signaling.

Target Enzymes

  • Dihydroorotate dehydrogenase (DHODH) : This compound has shown potential as an inhibitor of DHODH, which plays a crucial role in the de novo synthesis of pyrimidines. Inhibiting this enzyme can lead to immunosuppressive effects and is relevant in the treatment of autoimmune diseases .
  • Cyclooxygenase (COX) : Compounds with similar structures have been identified as selective COX-2 inhibitors, which are important in reducing inflammation and pain .

Pharmacological Effects

The pharmacological effects of this compound have been evaluated in various studies:

  • Anti-inflammatory Activity : Similar compounds have demonstrated significant inhibition of inflammatory cytokines such as IL-17 and TNFα. For instance, structural analogs exhibited IC50 values ranging from 0.1 to 1 μM against these cytokines .
  • Antimicrobial Activity : The thiazole and pyrazole derivatives have been investigated for their antimicrobial properties. Some studies indicate that these compounds can inhibit bacterial growth effectively .

Case Studies

Several case studies highlight the biological activity of related compounds:

  • Immunosuppressive Effects : A study on pyrazolo compounds demonstrated their efficacy in reducing T-cell proliferation by inhibiting DHODH activity. This suggests potential applications in transplant medicine and autoimmune conditions .
  • Cancer Research : Investigations into the anti-cancer properties of pyrazolo derivatives revealed their ability to induce apoptosis in cancer cell lines through modulation of signaling pathways involving p38 MAPK .
  • Neuroprotective Effects : Some tetrahydropyrazolo derivatives have been studied for their neuroprotective effects against neurodegenerative diseases by targeting oxidative stress pathways .

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundIC50 Value (μM)Reference
Anti-inflammatoryPyrazolo derivatives0.1 - 1
ImmunosuppressiveDHODH inhibitors< 0.05
AntimicrobialThiazole derivativesVariable
NeuroprotectiveTetrahydropyrazolo derivativesN/A

Comparison with Similar Compounds

Structural Analog: 4-Methyl-N-(6-Methyl-1,3-Benzothiazol-2-yl)-2-(Pyridin-3-yl)-1,3-Thiazole-5-Carboxamide (CAS 938022-31-2)

  • Structural Differences : Replaces the tetrahydropyrazolo[1,5-a]pyridine moiety with a pyridinyl group and substitutes the benzothiazole ring.
  • Synthesis : Similar to , which describes coupling ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate with amines using classic coupling reagents. The target compound likely follows an analogous pathway but employs a tetrahydropyrazolo-containing amine .
  • Physicochemical Properties: Higher molecular weight (434.84 vs.

Structural Analog: N-(4-Chlorophenyl)-5-(4-Methylphenyl)-7-(Trifluoromethyl)-4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine-2-Carboxamide (CAS 310451-48-0)

  • Structural Differences : Features a pyrimidine ring instead of pyridine in the tetrahydropyrazolo system and introduces a trifluoromethyl group.
  • Functional Implications : The trifluoromethyl group enhances metabolic stability and lipophilicity, which may improve blood-brain barrier penetration compared to the target compound .

Structural Analog: 5-Methyl-N-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-5-yl)Isoxazole-4-Carboxamide (CAS 2034334-37-5)

  • Structural Differences : Substitutes the thiazole ring with an isoxazole and alters the substitution pattern on the tetrahydropyrazolo core.
  • Synthetic Pathway : Likely synthesized via amide coupling, as described in , but starting from isoxazole carboxylate intermediates .

Key Comparative Data Table

Property/Compound Target Compound CAS 938022-31-2 CAS 310451-48-0 CAS 2034334-37-5
Core Heterocycle Thiazole Thiazole Pyrimidine Isoxazole
Substituent on Amide Tetrahydropyrazolo[1,5-a]pyridine Benzothiazole Trifluoromethyl, 4-methylphenyl Tetrahydropyrazolo[1,5-a]pyridine
Molecular Weight ~246.27 (estimated) 434.84 434.84 246.27
Key Functional Groups 2,4-Dimethylthiazole Pyridinyl, benzothiazole Trifluoromethyl, chlorophenyl Methylisoxazole
Potential Applications Kinase inhibition, metabolic regulation Enzyme inhibition Antiviral/anticancer Enzyme or receptor modulation

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